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Introduction
2-Phenylphenol (2-PP), also known as o-phenylphenol, and its derivatives are a class of

bicyclic aromatic compounds with significant applications across various industries. They serve

as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Furthermore, their biocidal properties have led to their use as disinfectants and preservatives. A

thorough understanding of the molecular structure and physicochemical properties of these

compounds is paramount for their effective application and for the development of new

derivatives with enhanced functionalities. Spectroscopic techniques, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass

Spectrometry (MS), are indispensable tools for the structural elucidation and characterization of

these molecules. This technical guide provides a comprehensive overview of the spectroscopic

properties of 2-phenylphenol and its derivatives, complete with detailed experimental

protocols and data presented in a clear, comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment

of the nuclei, allowing for the unambiguous assignment of the molecular structure.
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¹H NMR Spectroscopy
The proton NMR spectrum of 2-phenylphenol and its derivatives is characterized by signals in

both the aromatic and, for the parent compound, a hydroxyl proton region. The chemical shifts

(δ) are influenced by the electronic effects of the substituents on the phenyl rings.

Table 1: ¹H NMR Spectroscopic Data for 2-Phenylphenol and Selected Derivatives

Compound Solvent
Aromatic
Protons (ppm)

Hydroxyl
Proton (ppm)

Other Protons
(ppm)

2-Phenylphenol CDCl₃
6.90 - 7.60 (m,

9H)

5.0 - 6.0 (br s,

1H)
-

2-Chloro-4-

phenylphenol
CDCl₃

7.20 - 7.50 (m,

8H)

5.5 - 6.5 (br s,

1H)
-

2-Methyl-4-

phenylphenol
CDCl₃

6.80 - 7.40 (m,

8H)

4.5 - 5.5 (br s,

1H)

2.25 (s, 3H, -

CH₃)

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

chemical shifts of the carbon atoms in the phenyl rings are sensitive to the nature and position

of the substituents.

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenylphenol and Biphenyl

Compound Solvent Aromatic Carbons (ppm)

2-Phenylphenol CDCl₃

115.8, 120.9, 121.3, 128.3,

128.9, 129.5, 130.6, 137.5,

152.0

Biphenyl Acetone 127.5, 128.1, 129.5, 141.7

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2-phenylphenol and its derivatives is characterized by absorption bands corresponding to

O-H, C-H, C=C, and C-O vibrations.

Table 3: Characteristic FTIR Absorption Bands for 2-Phenylphenol

Functional Group
Wavenumber
(cm⁻¹)

Intensity Description

O-H (hydroxyl) 3200 - 3600 Strong, Broad
Hydrogen-bonded O-

H stretch

C-H (aromatic) 3000 - 3100 Medium C-H stretching

C=C (aromatic) 1450 - 1600 Medium to Strong C=C ring stretching

C-O (phenol) 1200 - 1260 Strong C-O stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The absorption maxima (λ_max) are characteristic of the conjugated π-system of the biphenyl

structure.

Table 4: UV-Vis Spectroscopic Data for 2-Phenylphenol and Biphenyl

Compound Solvent λ_max (nm)

2-Phenylphenol Ethanol 245, 285

Biphenyl Cyclohexane 247

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of a compound. The fragmentation pattern provides valuable information about the

molecular structure.

Table 5: Mass Spectrometry Data for 2-Phenylphenol
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Ionization Mode Molecular Ion (m/z) Key Fragment Ions (m/z)

Electron Ionization (EI) 170 141, 115, 94, 65

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrument Parameters (¹H NMR):

Spectrometer frequency: 400 MHz or higher.

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-2 seconds.

Spectral width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer frequency: 100 MHz or higher.

Pulse sequence: Proton-decoupled pulse program.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Spectral width: 0-220 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Calibrate the chemical shift scale using the TMS
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signal.

FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to yield the final IR spectrum.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, cyclohexane, water). The concentration should be adjusted to yield an

absorbance value between 0.2 and 1.0 at the λ_max.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to record the baseline.

Rinse and fill the cuvette with the sample solution.

Scan the sample over the desired wavelength range (typically 200-400 nm for these

compounds).
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Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, a gas chromatography (GC) inlet is commonly used. For less

volatile or thermally labile compounds, direct infusion via a liquid chromatography (LC)

system or a direct insertion probe can be employed.

Ionization (Electron Ionization - EI):

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

This causes the molecules to ionize and fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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